9-Phenoxyanthracene
CAS No.: 74067-56-4
Cat. No.: VC17608429
Molecular Formula: C20H14O
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74067-56-4 |
|---|---|
| Molecular Formula | C20H14O |
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 9-phenoxyanthracene |
| Standard InChI | InChI=1S/C20H14O/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
| Standard InChI Key | STICXSFPZUNCRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Structural and Chemical Properties of Anthracene Derivatives
Anthracene derivatives are polycyclic aromatic hydrocarbons (PAHs) with a fused three-ring structure. Substitution at the 9th and 10th positions significantly alters their electronic and optical properties. For example:
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9,10-Diphenylanthracene (DPA): Exhibits strong blue emission in solution (λ<sub>em</sub> = 430–450 nm) but demonstrates dual exciton-excimer emission in solid states, spanning blue to green spectra depending on aggregation morphology .
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9,10-Bis(chloromethyl)anthracene: Serves as a versatile intermediate for synthesizing functionalized anthracenes, with optimized synthesis achieving >90% yield using phase-transfer catalysis .
In contrast, 9-phenoxyanthracene replaces phenyl groups with a phenoxy substituent, likely reducing intermolecular π-orbital overlap due to steric hindrance from the oxygen atom. This could suppress excimer formation compared to DPA, potentially stabilizing excitonic states for more efficient light emission .
Synthetic Strategies for 9-Substituted Anthracenes
While no direct synthesis of 9-phenoxyanthracene is documented in the provided sources, methods for analogous compounds offer plausible routes:
Nucleophilic Aromatic Substitution
Anthracene’s 9th position is electrophilic, enabling reactions with phenoxide ions under Ullmann or Buchwald-Hartwig coupling conditions. For example, 9,10-bis(chloromethyl)anthracene synthesis employs phase-transfer catalysts (e.g., hexadecyltrimethylammonium bromide) in HCl/AcOH mixtures . Adapting this to phenoxide nucleophiles may require milder conditions to avoid ether cleavage.
Comparative Synthetic Yields
| Compound | Method | Yield | Key Reagents |
|---|---|---|---|
| 9,10-Bis(chloromethyl)anthracene | Phase-transfer catalysis | 93–97% | Anthracene, 1,3,5-trioxane, HCl |
| DPA | Friedel-Crafts alkylation | 67–89% | Anthracene, benzene, AlCl₃ |
These data suggest that phase-transfer catalysis could be viable for 9-phenoxyanthracene synthesis, though solvent polarity and temperature optimization would be critical .
Photophysical Behavior and Exciton Dynamics
Anthracene derivatives exhibit tunable emission profiles governed by substituent effects:
Emission Characteristics
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DPA: In crystalline form, excimer emission dominates (λ<sub>em</sub> ≈ 500 nm), whereas nanoaggregates show mixed exciton (430 nm) and excimer signals .
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9-Phenoxyanthracene (hypothesized): The phenoxy group’s electron-withdrawing nature may blue-shift emission relative to DPA, with λ<sub>em</sub> potentially near 400–420 nm. Reduced intermolecular stacking could minimize excimer formation, enhancing color purity.
Exciton Diffusion Rates
DPA’s singlet exciton diffusion coefficient in nanoaggregates is ~10⁻³ cm²/s, limited by phenyl substituent sterics . 9-Phenoxyanthracene’s bulkier phenoxy group may further impede diffusion, affecting charge transport in optoelectronic devices.
Challenges and Future Directions
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Synthesis Optimization: Scaling 9-phenoxyanthracene synthesis while maintaining yield and purity.
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Exciton Management: Engineering molecular packing to balance exciton diffusion and emission efficiency.
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Stability Testing: Assessing photochemical degradation under operational conditions.
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